4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one
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Overview
Description
4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one is a chemical compound that belongs to the class of benzothiazines. This compound is characterized by the presence of a chloroacetyl group attached to the benzothiazine ring. Benzothiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one typically involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at a low temperature (0-5°C) to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction conditions and improved yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The sulfur atom in the benzothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties such as conductivity and thermal stability.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one involves the interaction with specific molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The benzothiazine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Chloroacetyl Chloride: A simpler compound with similar reactivity but lacks the benzothiazine ring.
2-Chloroacetylphenyl Compounds: These compounds have similar functional groups but different core structures.
Uniqueness
4-(2-Chloroacetyl)-2h-1,4-benzothiazin-3(4h)-one is unique due to the presence of both the chloroacetyl group and the benzothiazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H8ClNO2S |
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Molecular Weight |
241.69 g/mol |
IUPAC Name |
4-(2-chloroacetyl)-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C10H8ClNO2S/c11-5-9(13)12-7-3-1-2-4-8(7)15-6-10(12)14/h1-4H,5-6H2 |
InChI Key |
CYIZUSMRAHFMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)C(=O)CCl |
Origin of Product |
United States |
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